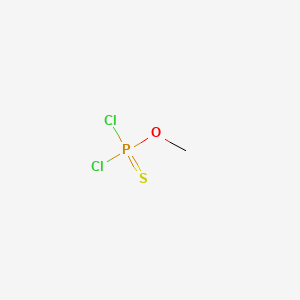O-Methyl dichlorothiophosphate
CAS No.: 2523-94-6
Cat. No.: VC3833064
Molecular Formula: CH3Cl2OPS
Molecular Weight: 164.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2523-94-6 |
|---|---|
| Molecular Formula | CH3Cl2OPS |
| Molecular Weight | 164.98 g/mol |
| IUPAC Name | dichloro-methoxy-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/CH3Cl2OPS/c1-4-5(2,3)6/h1H3 |
| Standard InChI Key | BJTWJPDCJVKDBK-UHFFFAOYSA-N |
| SMILES | COP(=S)(Cl)Cl |
| Canonical SMILES | COP(=S)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
O-Methyl dichlorothiophosphate possesses a tetrahedral geometry around the phosphorus atom, with the following bond configurations:
-
Phosphorus-sulfur bond: A double bond (P=S) contributing to the compound’s stability.
-
Methoxy group (-OCH₃): Linked via an oxygen atom to phosphorus.
The compound’s structural parameters, derived from X-ray crystallography and spectroscopic analyses, include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 164.98 g/mol | |
| Density (20°C) | 1.4949 g/cm³ | |
| Boiling point | 70°C at 40 Torr | |
| Refractive index (n²⁵D) | 1.5124 |
The SMILES notation (COP(=S)(Cl)Cl) and InChIKey (BJTWJPDCJVKDBK-UHFFFAOYSA-N) provide standardized identifiers for computational modeling and database referencing .
Spectroscopic Profiles
-
Infrared (IR) spectroscopy: Strong absorption bands at 650 cm⁻¹ (P=S stretch) and 740 cm⁻¹ (P-Cl symmetric stretch) .
-
Nuclear Magnetic Resonance (NMR):
-
³¹P NMR: δ 45–50 ppm (characteristic of thiophosphate esters).
-
¹H NMR: δ 3.8 ppm (singlet for methoxy protons).
-
These spectral signatures facilitate quality control during synthesis and impurity profiling .
Synthesis and Industrial Production
Synthetic Pathways
The primary industrial synthesis involves the reaction of thiophosphoryl chloride (PSCl₃) with methanol under controlled conditions:
Key process parameters:
-
Solvent: Chlorinated hydrocarbons (e.g., chloroform) enhance yield by stabilizing intermediates .
-
Catalysts: Triethylamine neutralizes HCl, shifting equilibrium toward product formation .
Yield optimization:
-
Batch reactors: Achieve 85–90% purity, requiring subsequent distillation .
-
Continuous-flow systems: Improve scalability and reduce by-products like methyl phosphorotrithioate.
Purification and Quality Control
Post-synthesis purification involves fractional distillation under reduced pressure (2–5 kPa), yielding ≥98% purity. Analytical methods include:
-
Gas chromatography (GC): Quantifies residual methanol and PSCl₃ .
-
Titrimetry: Measures free acidity (as H₂SO₄) to assess hydrolytic degradation .
Industrial and Agricultural Applications
Agrochemical Intermediates
O-Methyl dichlorothiophosphate is a precursor to organophosphate insecticides such as:
Mechanism of action: Derivatives inhibit acetylcholinesterase, disrupting insect neurotransmission .
Pharmaceutical Synthesis
Recent studies highlight its role in synthesizing:
-
Anticholinesterase inhibitors: For Alzheimer’s disease therapy .
-
Nucleotide analogs: Methylphosphonate oligonucleotides for antisense therapy .
Case study: Methylphosphonic dichloride derivatives enable site-specific modification of DNA strands, enhancing therapeutic targeting .
Specialty Chemicals
-
Flame retardants: Reacts with polyols to form phosphorus-containing polymers .
-
Lubricant additives: Improves anti-wear properties in industrial oils.
Recent Research and Analytical Advancements
Immunoassay Development
Competitive ELISA kits detect residues at 0.05 mg/L in food matrices, using antibodies raised against hapten-BSA conjugates . Cross-reactivity studies show 25–40% recognition of parathion, necessitating confirmatory GC-MS analysis .
Activation Analysis
Neutron activation techniques (14 MeV neutrons) enable simultaneous quantification of phosphorus, chlorine, and bromine in derivatives, achieving detection limits of 2–3 μg .
Green Chemistry Initiatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume